

The Discovery and Development of (6R)-ML753286: A Technical Guide

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Compound of Interest

Compound Name: (6R)-ML753286

Cat. No.: B15571285

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Introduction

(6R)-ML753286 is a novel, potent, and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key player in multidrug resistance (MDR) in cancer and significantly influences the absorption, distribution, metabolism, and excretion (ADME) of various drugs. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of **(6R)-ML753286**, a promising agent for overcoming BCRP-mediated drug resistance and modulating the pharmacokinetics of BCRP substrate drugs.

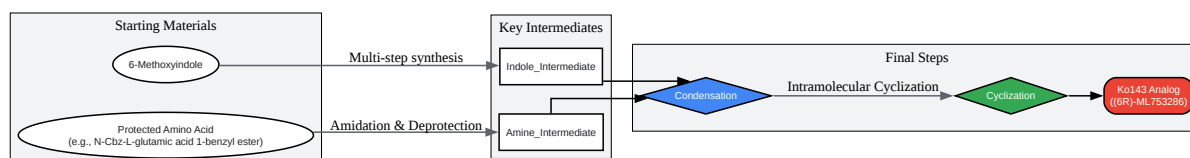
Discovery and Synthesis

(6R)-ML753286 was developed as an analog of Ko143, a well-known BCRP inhibitor derived from the fungal metabolite fumitremorgin C. The development of Ko143 analogs, including **(6R)-ML753286**, has been focused on improving metabolic stability and in vivo efficacy. A key vulnerability of Ko143 is the rapid hydrolysis of its t-butyl ester moiety by carboxylesterases. To address this, recent efforts have focused on replacing this labile group with more stable functionalities, such as amides.

While the specific synthetic route for **(6R)-ML753286** is not publicly detailed, the general synthesis of Ko143 analogs involves a multi-step process.

Illustrative Synthetic Pathway for Ko143 Analogs

The following diagram illustrates a generalized synthetic approach for creating Ko143 analogs, which would be conceptually similar to the synthesis of **(6R)-ML753286**.

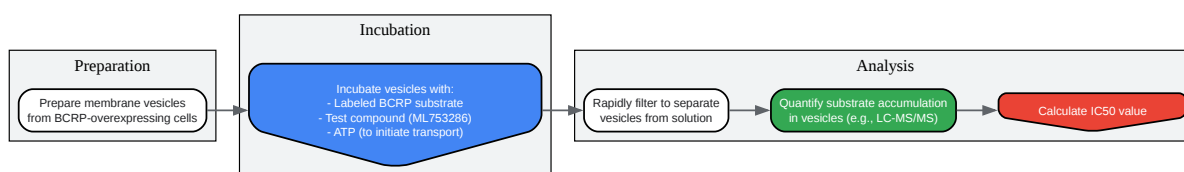
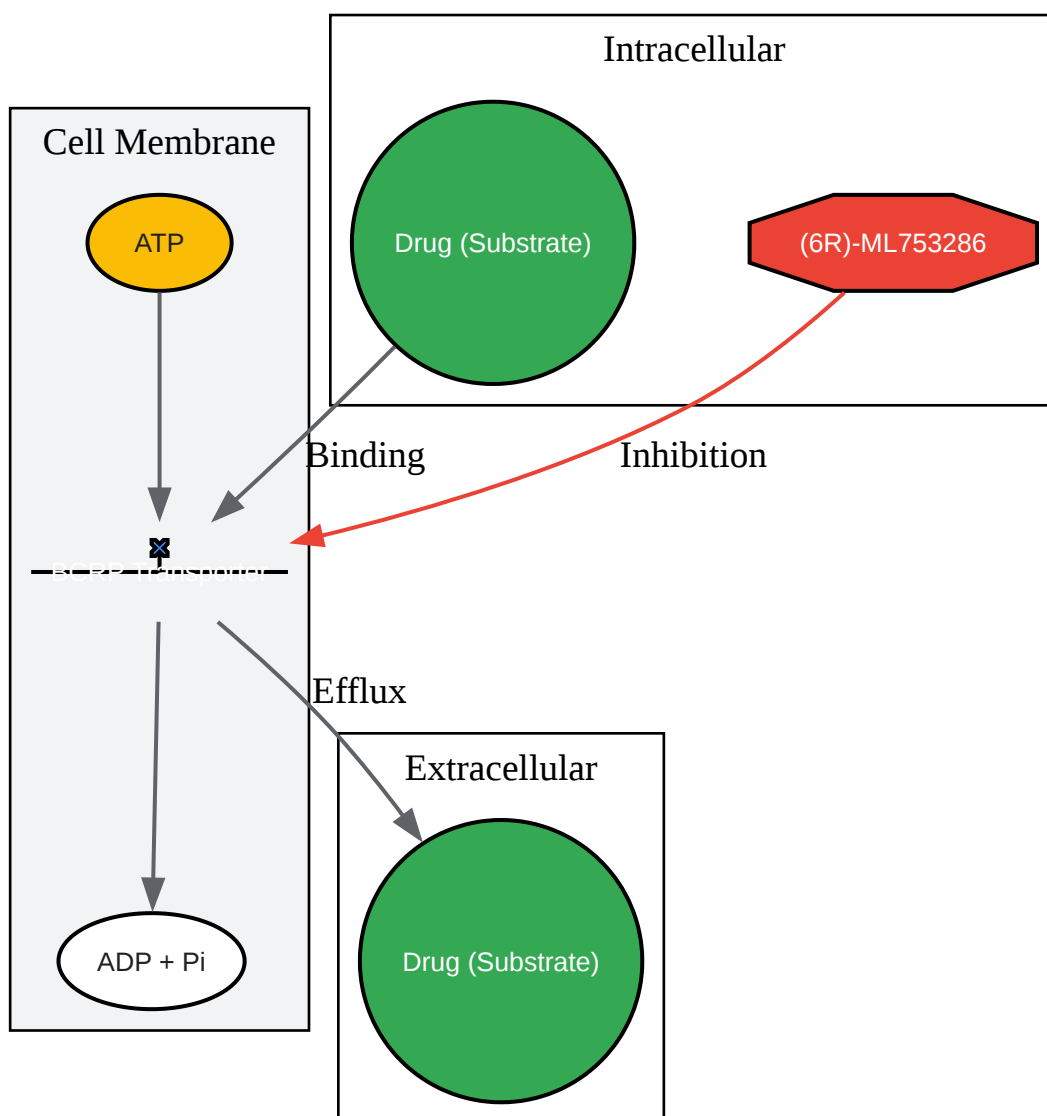


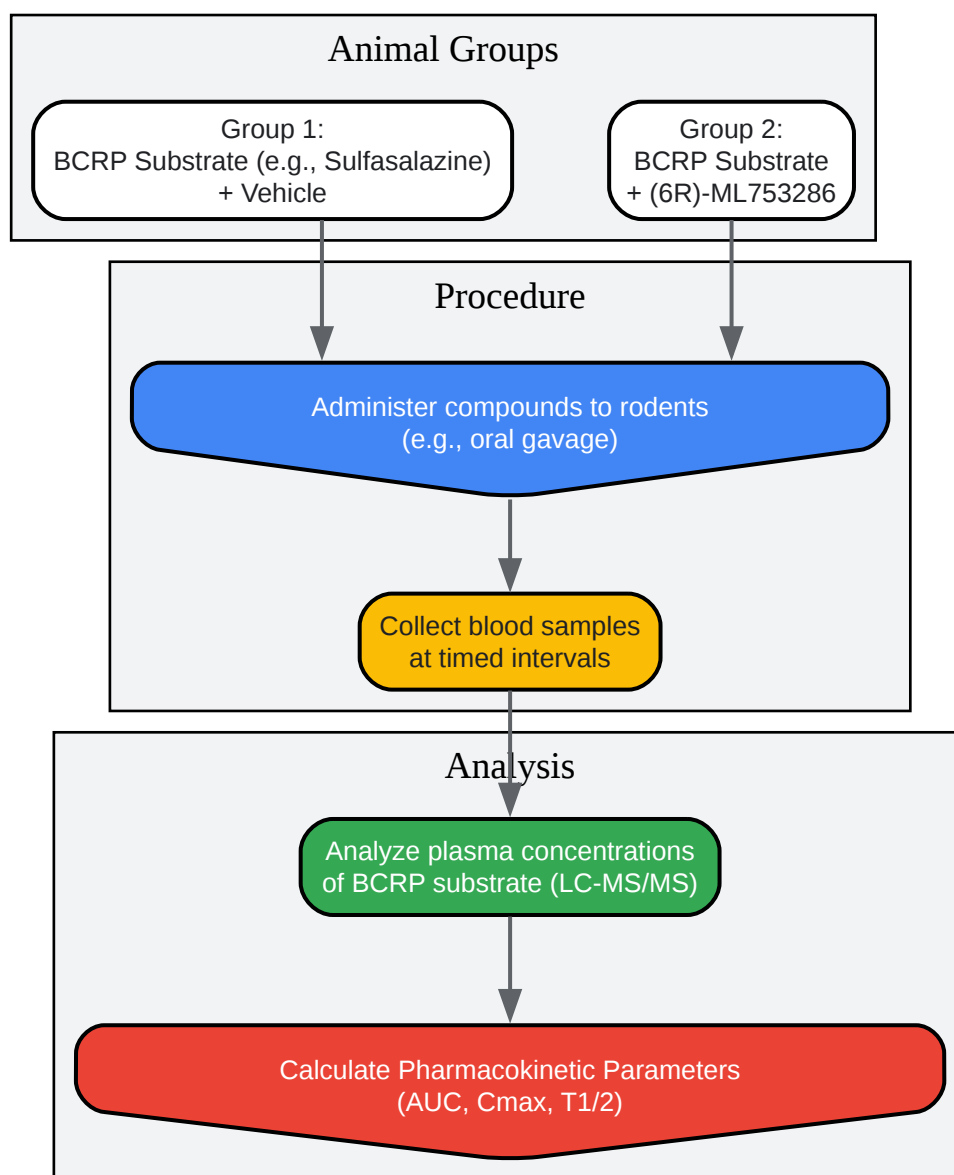
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Caption: Generalized synthetic pathway for Ko143 analogs.

Mechanism of Action

(6R)-ML753286 exerts its pharmacological effect by directly inhibiting the BCRP transporter. BCRP is an efflux pump that utilizes the energy from ATP hydrolysis to transport a wide range of substrates out of cells. This process is a major mechanism of drug resistance in cancer cells and also limits the oral bioavailability and tissue penetration of many therapeutic agents. By inhibiting BCRP, **(6R)-ML753286** can increase the intracellular concentration of co-administered BCRP substrate drugs, thereby enhancing their efficacy or altering their pharmacokinetic profile.





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